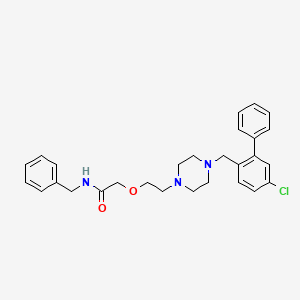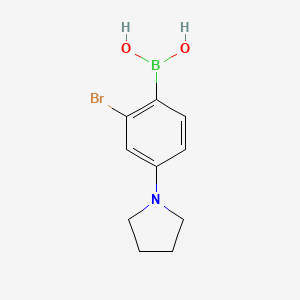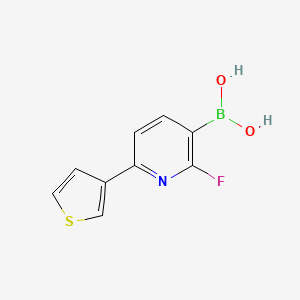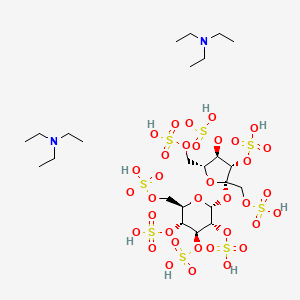
Sucrose octasulfate triethylammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose octasulfate triethylammonium salt is a chemical compound known for its unique properties and applications. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, and it is combined with triethylammonium. This compound is often used in various scientific and industrial applications due to its ability to form protective layers and its reactivity in different chemical environments .
准备方法
The synthesis of sucrose octasulfate triethylammonium salt involves several steps. The primary method includes reacting sucrose with sulfuric acid to form sucrose octasulfate. This intermediate is then reacted with triethylamine to form the final product. The reaction conditions typically involve the use of polar organic solvents and controlled temperatures to ensure high purity and yield .
Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to produce the compound efficiently. The process may include steps such as concentration, crystallization, and purification to obtain the desired product with high purity .
化学反应分析
Sucrose octasulfate triethylammonium salt undergoes various chemical reactions, including substitution and complex formation. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under acidic conditions, the compound can form a viscous adhesive gel, which is useful in protective applications .
科学研究应用
Sucrose octasulfate triethylammonium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying complex formation and reactivity. In biology, it is used to study cell membrane interactions and protective mechanisms. In medicine, it is known for its use in treating gastrointestinal disorders such as duodenal ulcers and gastroesophageal reflux disease (GERD). The compound forms a protective barrier on the mucosal surfaces, preventing damage from stomach acids .
In the industrial sector, this compound is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension and stabilize emulsions makes it valuable in the production of detergents, lubricants, and other chemical products .
作用机制
The mechanism of action of sucrose octasulfate triethylammonium salt involves its ability to form protective layers on surfaces. In the gastrointestinal tract, it binds to ulcer sites, creating a physical barrier that protects the underlying tissue from stomach acid and enzymes. This barrier prevents further damage and allows the tissue to heal. The compound’s ability to form a gel-like layer under acidic conditions is a key aspect of its protective mechanism .
相似化合物的比较
Sucrose octasulfate triethylammonium salt is unique compared to other similar compounds due to its specific combination of sulfate groups and triethylammonium. Similar compounds include sucralfate, which is also used for treating gastrointestinal disorders, and other sulfate derivatives of sugars. this compound stands out due to its higher reactivity and ability to form stable protective layers .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, including its ability to form protective layers and its reactivity, make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
属性
分子式 |
C24H52N2O35S8 |
|---|---|
分子量 |
1185.2 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8.2C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;2*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);2*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
InChI 键 |
XNAIBCDCWHAHBE-HCJAYUHRSA-N |
手性 SMILES |
CCN(CC)CC.CCN(CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)
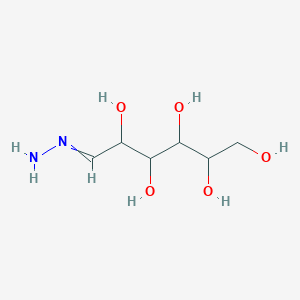
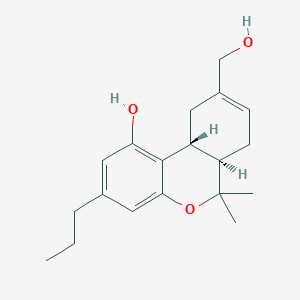

![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)
